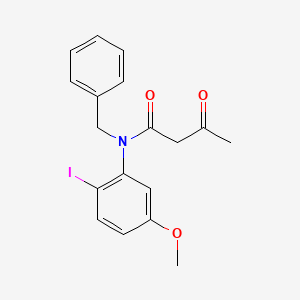
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted methoxyphenyl group, and a 3-oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the amide bond is carried out by reacting the iodinated methoxyphenyl compound with benzylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-Benzyl-N-(2-methoxyphenyl)-3-oxobutanamide: Lacks the iodine atom, which can influence its chemical properties and applications.
N-Benzyl-N-(2-iodo-5-methylphenyl)-3-oxobutanamide: Contains a methyl group instead of a methoxy group, altering its steric and electronic characteristics.
Uniqueness
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is unique due to the presence of both iodine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
922142-23-2 |
|---|---|
Fórmula molecular |
C18H18INO3 |
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18INO3/c1-13(21)10-18(22)20(12-14-6-4-3-5-7-14)17-11-15(23-2)8-9-16(17)19/h3-9,11H,10,12H2,1-2H3 |
Clave InChI |
ZQDWNEQQZBKMIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
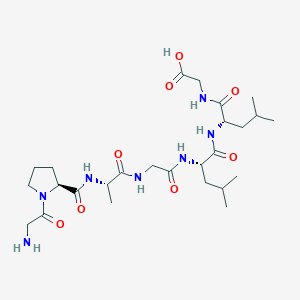
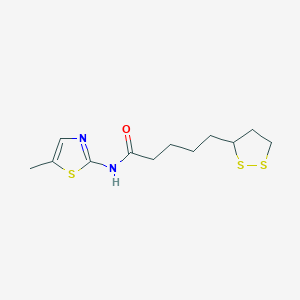
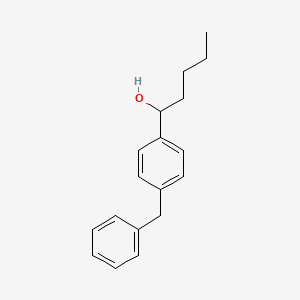

![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
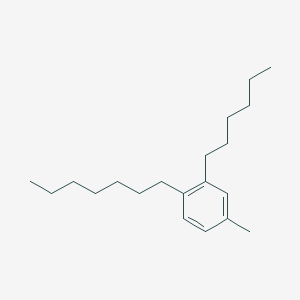
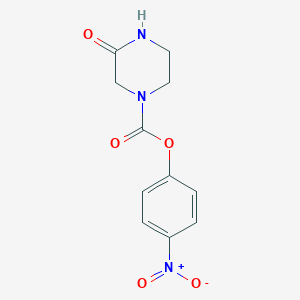
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
